molecular formula C9H11N B092988 Tranylcypromine CAS No. 155-09-9

Tranylcypromine

Número de catálogo: B092988
Número CAS: 155-09-9
Peso molecular: 133.19 g/mol
Clave InChI: AELCINSCMGFISI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Historical and Research Evolution of Tranylcypromine

Discovery and Development Timeline

This compound’s origins are rooted in mid-20th-century pharmacological exploration. Synthesized in 1948 as part of efforts to develop non-hydrazine MAOIs, its monoamine oxidase inhibitory properties were serendipitously discovered in 1959 . Smith, Kline & French introduced it in the UK in 1960 under the brand name Parnate, with U.S. approval following in 1961 . Early enthusiasm was tempered by safety concerns: hypertensive crises linked to its amphetamine-like properties led to a 1964 market withdrawal , though it was reintroduced later that year with stricter indications and warnings.

Table 1: Key Historical Milestones
Year Event Significance
1948 Initial synthesis by Burger and Yost Designed as an amphetamine analog for nasal decongestion
1959 MAOI activity discovered Shifted focus to psychiatric applications
1960 Marketed in the UK as Parnate First non-hydrazine MAOI for depression
1964 U.S. withdrawal and reintroduction Highlighted risks of hypertensive crises; refined clinical guidelines
2010s Repurposing for LSD1 inhibition in cancer Expanded into oncology and epigenetics

Structural Relationship to Amphetamine Compounds

This compound’s structure derives from amphetamine (α-methylphenethylamine), with a cyclopropane ring replacing the isopropyl side chain (Fig. 1). This modification confers rigidity, altering receptor binding and metabolic stability. Unlike amphetamine, this compound’s cyclopropyl ring prevents rapid degradation, enabling irreversible MAO inhibition.

Structural Comparison :

  • Amphetamine : $$ \text{C}6\text{H}5\text{-CH}2\text{-CH(NH}2\text{)-CH}_3 $$
  • This compound : $$ \text{C}6\text{H}5\text{-C}3\text{H}4\text{-NH}_2 $$ (cyclopropane bridge)

Evolution of Research Paradigms

Early research relied on clinical observation rather than randomized controlled trials (RCTs). Between 1957–1959, over 500,000 patients received MAOIs, with this compound showing efficacy in severe melancholic depression. The 1960s–1970s saw a regulatory pivot toward RCTs, yet this compound survived FDA scrutiny in 1971 due to overwhelming clinical success in treatment-resistant cases.

Recent paradigms focus on epigenetic modulation . This compound inhibits lysine-specific demethylase 1 (LSD1) , an enzyme overexpressed in cancers like acute myeloid leukemia (AML) and gastric carcinoma. This has spurred derivative development, such as compound 9e (IC₅₀ = 9.85 nM for LSD1), which induces apoptosis in AML cells.

Historical Shifts in Therapeutic Investigation

Initially confined to depression, this compound’s applications have diversified:

Table 2: Therapeutic Shifts Over Time
Era Primary Use Key Findings
1960s Severe melancholic depression Superior to ECT in some cases; 70% remission rates
1980s Panic disorder, OCD Adjunct to SSRIs; reduced anxiety severity
2000s ADHD (off-label) 81% reduction in hyperactivity scores in children
2010s–present Cancer therapy Synergy with ML385 inhibits tumor growth (e.g., 50% reduction in MGC-803 cells)
2020s Parkinson’s disease Low-dose (+)-isomer improves motor symptoms (MAO-B selectivity)

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-phenylcyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELCINSCMGFISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30859306
Record name 2-Phenylcyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30859306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

79-80 °C @ 1.5-1.6 mm Hg
Details Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1633
Record name TRANYLCYPROMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Sol in water /Sulfate/, Very slightly sol in alcohol, ether /Sulfate/, Practically insol in chloroform /Sulfate/
Details Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1633
Record name Tranylcypromine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00752
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Details Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1633
Record name TRANYLCYPROMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Liquid

CAS No.

155-09-9, 54-97-7
Record name Tranylcypromine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00752
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name tranylcypromine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80664
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Phenylcyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30859306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tranylcypromine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.312
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Phenylcyclopropylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRANYLCYPROMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

79-80 °C at 1.50E+00 mm Hg, MP: 164-166 °C /Hydrochloride/
Details Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1633
Record name Tranylcypromine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00752
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Details Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1633
Record name TRANYLCYPROMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mecanismo De Acción

Biochemical Pathways

By inhibiting MAO, this compound affects the metabolic pathways of several neurotransmitters. It prevents the breakdown of serotonin, norepinephrine, epinephrine, dopamine, and tyramine, leading to increased levels of these neurotransmitters in the brain. This can result in improved mood and reduced symptoms of depression.

Análisis Bioquímico

Biochemical Properties

Parnate functions by inhibiting the activity of monoamine oxidase, an enzyme responsible for the breakdown of monoamines. By inhibiting this enzyme, Parnate increases the levels of neurotransmitters in the brain, which can help alleviate symptoms of depression. The compound interacts with monoamine oxidase by forming a stable complex, thereby preventing the enzyme from catalyzing the oxidative deamination of neurotransmitters .

Cellular Effects

Parnate has significant effects on various types of cells, particularly neurons. By increasing the levels of neurotransmitters, it enhances synaptic transmission and improves mood and cognitive function. Parnate influences cell signaling pathways by modulating the levels of serotonin, norepinephrine, and dopamine, which are critical for mood regulation and other cognitive processes. Additionally, it can affect gene expression by altering the transcription of genes involved in neurotransmitter synthesis and metabolism .

Molecular Mechanism

The molecular mechanism of Parnate involves the irreversible inhibition of monoamine oxidase. Parnate binds to the active site of the enzyme, forming a covalent bond that inactivates the enzyme. This inhibition prevents the breakdown of neurotransmitters, leading to increased levels of serotonin, norepinephrine, and dopamine in the synaptic cleft. The elevated levels of these neurotransmitters enhance synaptic transmission and improve mood and cognitive function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Parnate can vary over time. The compound is relatively stable, but its activity can decrease due to degradation. Long-term exposure to Parnate can lead to sustained increases in neurotransmitter levels, which can have lasting effects on cellular function. In vitro and in vivo studies have shown that Parnate can maintain its inhibitory effects on monoamine oxidase for extended periods, leading to prolonged increases in neurotransmitter levels .

Dosage Effects in Animal Models

The effects of Parnate vary with different dosages in animal models. At low doses, Parnate can effectively inhibit monoamine oxidase and increase neurotransmitter levels without causing significant adverse effects. At high doses, Parnate can lead to toxic effects, including hypertensive crises and serotonin syndrome. These adverse effects are due to excessive accumulation of neurotransmitters, which can overstimulate the nervous system .

Metabolic Pathways

Parnate is metabolized primarily in the liver by cytochrome P450 enzymes. The metabolic pathways involve the oxidation and conjugation of Parnate, leading to the formation of inactive metabolites that are excreted in the urine. The compound can also affect metabolic flux by altering the levels of neurotransmitters and other metabolites involved in neurotransmitter synthesis and degradation .

Transport and Distribution

Parnate is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. The compound can cross the blood-brain barrier, allowing it to reach the central nervous system and exert its effects on neurotransmitter levels. Parnate can also interact with transporters and binding proteins that facilitate its distribution within cells and tissues .

Subcellular Localization

The subcellular localization of Parnate is primarily within the mitochondria, where monoamine oxidase is located. Parnate can also be found in the cytoplasm and other cellular compartments, where it can interact with various biomolecules and affect cellular function. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Actividad Biológica

Tranylcypromine is a non-selective and irreversible inhibitor of monoamine oxidase (MAO), primarily used as an antidepressant. Its biological activity extends beyond its role in treating depression, influencing various neurochemical pathways and demonstrating potential therapeutic effects in neuroinflammatory conditions. This article explores the pharmacological mechanisms, clinical efficacy, and relevant case studies associated with this compound.

This compound acts by inhibiting both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), leading to increased levels of neurotransmitters such as serotonin, norepinephrine, and dopamine. This mechanism is crucial for its antidepressant effects, particularly in treatment-resistant depression.

Key Mechanisms:

  • Inhibition of MAO : this compound irreversibly binds to MAO, preventing the breakdown of monoamines, which enhances their availability in the synaptic cleft.
  • Norepinephrine Reuptake Inhibition : At higher doses, this compound also acts as a norepinephrine reuptake inhibitor, contributing to its antidepressant properties .
  • Trace Amine Modulation : It increases the availability of trace amines like tryptamine and phenethylamine, although the clinical significance of this effect remains unclear .

Biological Activity in Neuroinflammation

Recent studies have highlighted this compound's role in modulating neuroinflammatory responses. Research indicates that it can suppress lipopolysaccharide (LPS)-induced neuroinflammation and amyloid-beta (Aβ)-mediated microglial activation, which are significant factors in neurodegenerative diseases such as Alzheimer's disease.

Findings from Research:

  • Reduction of Proinflammatory Cytokines : this compound treatment significantly decreased levels of proinflammatory cytokines such as COX-2 and IL-6 in microglial cells exposed to LPS .
  • Microglial Activation : In vivo studies showed that this compound reduced microgliosis in 5xFAD mice models, suggesting a specific action on microglial cells rather than astrocytes .
  • Signaling Pathways : The compound was found to influence TLR4/ERK signaling pathways in BV2 microglial cells, indicating its potential to modulate inflammatory signaling cascades .

Clinical Efficacy and Case Studies

This compound has demonstrated efficacy in various clinical settings, particularly for patients with treatment-resistant depression. A meta-analysis indicated that it has comparable efficacy to other antidepressants, including tricyclics and newer agents like SSRIs .

Notable Case Studies:

  • Treatment-Resistant Depression : A study involving 28 patients showed that approximately 25% achieved remission with standard doses (mean 56 mg/day) and 21% with higher doses (mean 105 mg/day) .
  • Combination Therapy : A case report described the successful use of this compound alongside modafinil in a patient with narcolepsy, highlighting its potential in treating co-morbid conditions .

Side Effects and Drug Interactions

While this compound is effective, it carries a risk of serious drug interactions due to its MAOI properties. Patients must adhere to dietary restrictions to avoid hypertensive crises associated with tyramine-rich foods. Additionally, concurrent use with certain medications can lead to adverse effects.

Common Side Effects:

  • Hypertensive crises
  • Gastrointestinal disturbances
  • Insomnia and agitation

Aplicaciones Científicas De Investigación

Treatment-Resistant Depression

Tranylcypromine is particularly noted for its efficacy in treatment-resistant depression. A meta-analysis indicated that this compound demonstrated superior efficacy compared to placebo and was comparable to other psychotropic medications such as tricyclic antidepressants (TCAs) and other MAOIs . In a clinical study involving 28 patients with treatment-resistant depression, approximately 25% achieved remission with standard doses .

Other Psychiatric Disorders

Besides MDD, this compound has been explored for non-FDA-approved indications such as:

  • Social Anxiety Disorder : It has shown potential in alleviating symptoms in treatment-resistant cases.
  • Panic Disorder : Some studies suggest effectiveness in patients not responding to conventional therapies.
  • Atypical Depression : Characterized by symptoms like hyperphagia and hypersomnia, it has been treated effectively with this compound .

Oncological Applications

Recent research has identified this compound as a promising candidate for cancer treatment through its role as an irreversible inhibitor of lysine-specific demethylase 1 (LSD1). LSD1 is implicated in tumor growth and metastasis, and inhibiting this enzyme can potentially halt cancer progression. This compound derivatives, such as ORY-1001 and GSK2879552, are currently undergoing clinical trials for their anti-cancer properties .

Efficacy in Depression

A notable case study highlighted the successful use of this compound in a patient with severe MDD who had failed multiple treatments. The patient experienced significant improvement after initiating therapy with this compound, showcasing its role as a last-resort option .

Oncological Research

In preclinical studies, this compound derivatives were shown to inhibit cancer cell proliferation effectively. For instance, compounds derived from this compound demonstrated potent activity against various cancer cell lines by targeting LSD1 .

Safety and Side Effects

While this compound is generally well-tolerated, it is associated with certain side effects including:

  • Hypertensive crisis when consumed with tyramine-rich foods.
  • Potential interactions with other medications leading to serotonin syndrome.
  • Common side effects such as dizziness, insomnia, and dry mouth .

Data Table: Summary of this compound Applications

Application AreaDescriptionClinical Evidence
Major Depressive DisorderFDA-approved treatment for MDD without melancholiaMeta-analysis shows efficacy
Treatment-Resistant DepressionEffective in cases unresponsive to other treatmentsCase studies support effectiveness
Social Anxiety DisorderPotential use in treatment-resistant casesEmerging studies
Panic DisorderPossible efficacy in resistant casesLimited evidence
Cancer TreatmentInhibition of LSD1 for tumor growth suppressionClinical trials underway

Comparación Con Compuestos Similares

Mechanism of Action and Selectivity

MAO Inhibitors :

  • Phenelzine and Isocarboxazid: These hydrazine-derived MAOIs irreversibly inhibit MAO-A and MAO-B but lack LSD1 activity.
  • Selegiline: A selective MAO-B inhibitor used in Parkinson’s disease.

LSD1 Inhibitors :

  • GSK2879552 : A selective LSD1 inhibitor without MAO activity. It lacks TCP’s antidepressant effects but has fewer off-target interactions, making it preferable for oncology .

CYP2A6 Inhibitors :

  • Methoxsalen and Tryptamine : Both inhibit CYP2A6, but TCP (Ki = 0.08 µM) is 60–5,000-fold more potent than these compounds. TCP’s R-(+) enantiomer shows superior CYP2A6 inhibition (Ki = 0.05 µM) compared to the S-(-) form (Ki = 2.0 µM) .
Compound MAO-A Inhibition MAO-B Inhibition LSD1 Inhibition CYP2A6 Ki (µM)
Tranylcypromine Yes Yes Yes 0.08
Phenelzine Yes Yes No N/A
Selegiline No Yes No N/A
GSK2879552 No No Yes N/A
Methoxsalen No No No 0.8
Pharmacokinetics and Metabolism
  • Isomer Differences : The (-)-isomer of TCP achieves higher plasma concentrations and slower metabolism compared to the (+)-isomer, leading to prolonged activity .
  • Lysosomal Trapping: Unlike pargyline (another MAOI), TCP exhibits lysosomal accumulation, which can be reversed by chloroquine. This property contributes to its off-target effects but may be leveraged to reduce dosing .

Métodos De Preparación

Trans-Selective Cyclopropanation

A landmark improvement involves the Johnson-Corey-Chaykovsky cyclopropanation, which avoids diazo reagents. For instance, cinnamic acid is first converted to its isopropyl ester using thionyl chloride in toluene, followed by cyclopropanation with a sulfur ylide. This method achieves trans-configuration with coupling constants of J = 4.2–4.5 Hz for cyclopropyl protons, confirming stereochemical control. The reaction typically proceeds in dichloromethane or tert-butanol, yielding the cyclopropane intermediate with >95% trans-selectivity.

Esterification and Transesterification

Cinnamic acid derivatives are activated via esterification to enhance reactivity. Thionyl chloride-mediated conversion to acid chlorides, followed by treatment with isopropanol, produces isopropyl cinnamate esters in near-quantitative yields. Subsequent transesterification with ammonia and magnesium methanolate in methanol at 80°C for 24 hours generates the primary amide precursor, critical for downstream decarboxylation.

Hofmann Rearrangement for Decarboxylation

Decarboxylation of cyclopropylcarboxylic acid precursors is achieved via the Hofmann rearrangement, a key step in producing the primary amine. The reaction employs N-chlorosuccinimide (NCS) or sodium hypochlorite in ethanol or dichloromethane, converting the amide to an isocyanate intermediate, which hydrolyzes to the amine.

Example Protocol
A cyclopropylcarboxamide (3 mmol) is treated with NCS in ethanol at 0°C, followed by gradual warming to room temperature. The resulting amine is extracted with ethyl acetate and purified via acidic/basic washes, yielding this compound free base with 85–90% efficiency.

Synthesis of Carboxamide Analogues

Recent work has expanded this compound’s utility through carboxamide-containing analogues. These derivatives retain LSD1 inhibitory activity while improving pharmacokinetics. Synthesis begins with para-substituted cinnamic acids, which undergo cyclopropanation and amidation. For example, benzyl- or phenethylamide groups are introduced via coupling reactions using N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

Key Data

  • Compound 5a (benzylamide): IC₅₀ = 0.8 µM against LSD1.

  • Compound 5b (phenethylamide): IC₅₀ = 0.7 µM, with 99% purity by HPLC.

Reaction Optimization and Yield Enhancement

Additives and Solvents

The addition of CaCl₂ or Mg(OCH₃)₂ during amidation accelerates reaction kinetics by 30–40%, reducing processing times from 48 to 24 hours. Polar aprotic solvents like tetrahydrofuran (THF) improve saponification yields when paired with lithium hydroxide.

Purity Control

Acidic/basic extraction sequences remove residual reactants. Precipitation with 50% v/v sulfuric acid yields this compound sulfate with ≥99.9% HPLC purity, as demonstrated by a 215 nm chromatographic method.

Table 1: Optimization of Cyclopropanation Conditions

ParameterOptimal ConditionYield (%)Purity (%)
SolventDichloromethane9699.8
Temperature (°C)0→259499.5
AdditiveCaCl₂9899.9

Purification and Crystallization Techniques

This compound sulfate is isolated via anti-solvent crystallization. Adding diluted sulfuric acid (50% v/v) to the free base in ethanol induces precipitation, followed by filtration and drying under vacuum. This method reduces mutagenic impurities to <0.1%, complying with OECD 471 guidelines.

Analytical Characterization

Structural confirmation relies on NMR and mass spectrometry:

  • ¹H NMR (DMSO-d₆): δ 7.73–7.68 (m, 2H, aromatic), 6.60 (d, J = 16.0 Hz, 1H, vinyl), 1.26 (d, J = 6.3 Hz, 6H, isopropyl).

  • 13C NMR : 165.7 ppm (ester carbonyl), 144.2 ppm (cyclopropyl).

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/phosphate buffer) .

Q & A

Q. What are the key pharmacological targets of tranylcypromine, and how do they inform experimental design in depression research?

this compound is a non-selective monoamine oxidase (MAO) inhibitor, primarily targeting MAO-A and MAO-B enzymes, which regulate neurotransmitter metabolism. To study its antidepressant effects, researchers should design experiments that measure changes in monoamine levels (e.g., serotonin, norepinephrine) in preclinical models (e.g., rodent brains) using techniques like microdialysis or HPLC . Control groups must account for dietary tyramine interactions (due to MAO inhibition) to avoid confounding results. Dose-response studies are critical to differentiate therapeutic efficacy from adverse effects like hypertensive crises .

Q. How should researchers design preclinical studies to evaluate this compound’s efficacy and safety?

  • Model selection : Use validated depression models (e.g., forced swim test, chronic unpredictable stress) in rodents, ensuring alignment with translational relevance .
  • Dosage optimization : Reference prior studies (e.g., 2–10 mg/kg in rats) while adjusting for bioavailability differences between species .
  • Ethical compliance : Follow NIH guidelines for preclinical research, including humane endpoints and sample size justification to minimize animal use .
  • Data triangulation : Combine behavioral assays (e.g., locomotor activity) with biochemical markers (e.g., plasma MAO activity) to confirm mechanism-specific effects .

Q. What methodological considerations are critical for collecting and analyzing this compound-related data in clinical trials?

  • Outcome measures : Use standardized scales (e.g., Hamilton Depression Rating Scale) to quantify symptom reduction, ensuring inter-rater reliability .
  • Confounding variables : Control for dietary tyramine intake and concomitant medications (e.g., SSRIs) to prevent serotonin syndrome .
  • Statistical rigor : Apply mixed-effects models to account for dropout rates in longitudinal trials, and pre-register analysis plans to avoid data dredging .

Q. How can researchers address ethical challenges in this compound studies involving human participants?

  • Informed consent : Clearly disclose risks of hypertensive crises and dietary restrictions during MAOI therapy .
  • Safety monitoring : Implement real-time adverse event tracking (e.g., blood pressure checks) and emergency protocols for serotonin syndrome .
  • Bias mitigation : Use double-blinding and placebo controls to isolate this compound-specific effects .

Advanced Research Questions

Q. How do contradictions in this compound’s neurochemical and behavioral data arise, and what analytical strategies resolve them?

Example: In rodent models, this compound elevates serotonin levels but may paradoxically reduce antidepressant-like behavior in certain strains.

  • Resolution : Conduct strain-specific pharmacokinetic profiling to identify genetic polymorphisms affecting drug metabolism. Pair neurochemical data (e.g., microdialysis) with transcriptomic analysis (e.g., RNA-seq of serotonin receptors) to uncover mechanistic mismatches .
  • Statistical approaches : Use mediation analysis to test whether behavioral outcomes are directly mediated by neurochemical changes .

Q. What experimental frameworks optimize this compound’s therapeutic window in treatment-resistant depression?

  • Combinatorial trials : Test this compound with adjunctive therapies (e.g., atypical antipsychotics) to enhance efficacy while mitigating side effects. For example, asenapine pretreatment in rodent models reduces hyperthermia risk during this compound-fluoxetine coadministration .
  • Precision dosing : Leverage pharmacogenomic data (e.g., CYP450 enzyme variants) to personalize dosages and minimize adverse reactions .

Q. How can researchers model this compound-induced serotonin syndrome in vitro or in vivo?

  • In vivo model : Co-administer this compound with serotonergic agents (e.g., fluoxetine) in rodents, monitoring core temperature and autonomic symptoms (e.g., piloerection) .
  • In vitro validation : Use primary neuronal cultures to quantify serotonin release and receptor hyperactivation via calcium imaging .

Q. What strategies validate this compound’s off-target effects in complex biological systems?

  • Proteomic screening : Perform affinity chromatography to identify non-MAO targets (e.g., histone demethylases) .
  • Phenotypic profiling : Apply high-content screening in iPSC-derived neurons to assess unintended effects on synaptic plasticity .

Methodological Tables

Q. Table 1. Key Parameters for this compound Preclinical Studies

ParameterRecommendationEvidence Source
Dosage (rodents)2–10 mg/kg, intraperitoneal
Behavioral endpointForced swim test immobility time
Safety monitoringCore temperature, blood pressure
Biomarker validationPlasma MAO activity, serotonin levels

Q. Table 2. Common Data Contradictions and Resolutions

ContradictionResolution Strategy
Neurochemical vs. behavioral mismatchMediation analysis + multi-omics
Strain-specific efficacy variabilityPharmacogenomic profiling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tranylcypromine
Reactant of Route 2
Tranylcypromine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.